tert-Butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: , also known by its IUPAC name tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate , is a chemical compound with the molecular formula C₁₁H₁₇NO₃. It belongs to the class of bicyclic compounds and contains a diazabicyclo[2.2.1]heptane ring system. The tert-butyl group (t-Bu) is attached to the nitrogen atom, and a chlorocarbonyl group is present at the 5-position of the ring .
Preparation Methods
Synthetic Routes:: The synthesis of tert-butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves several steps. One common approach is the reaction of tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate with phosgene (COCl₂) to introduce the chlorocarbonyl group. The reaction proceeds under mild conditions and yields the desired product .
Industrial Production:: While there isn’t extensive information on large-scale industrial production, the compound can be synthesized in the laboratory using standard techniques.
Chemical Reactions Analysis
Reactivity:: Tert-butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions:
Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and tert-butyl alcohol.
Substitution Reactions: The chlorocarbonyl group is susceptible to nucleophilic substitution reactions.
Amidation: Reaction with amines can lead to amide formation.
Phosgene (COCl₂): Used for chlorocarbonylation.
Acid or Base Hydrolysis: To cleave the ester bond.
Amines: For amidation reactions.
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate finds applications in:
Medicinal Chemistry: As a building block for designing bioactive molecules.
Catalysis: In asymmetric catalysis due to its chiral center.
Drug Development: As a potential drug scaffold.
Mechanism of Action
The exact mechanism of action is context-dependent and may vary based on the specific application. Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds include:
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: (an intermediate in its synthesis) .
Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate: .
Remember that this compound’s unique structure contributes to its diverse applications in research and industry
Properties
Molecular Formula |
C11H17ClN2O3 |
---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
tert-butyl 5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H17ClN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(14)5-13(7)9(12)15/h7-8H,4-6H2,1-3H3 |
InChI Key |
NBQPLQYWJADRQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.